molecular formula C19H30N2 B10887067 1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine

1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine

Cat. No.: B10887067
M. Wt: 286.5 g/mol
InChI Key: LJVJTEXKTXQCQO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(4-ethylbenzyl)piperazine is a derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the presence of a cyclohexyl group and an ethylbenzyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.

Preparation Methods

The synthesis of 1-cyclohexyl-4-(4-ethylbenzyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

1-Cyclohexyl-4-(4-ethylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be synthesized using reagents like alkyl halides or aryl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Cyclohexyl-4-(4-ethylbenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases, such as neurological disorders and infections.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions and potentially providing therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

1-Cyclohexyl-4-(4-ethylbenzyl)piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

1-cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine

InChI

InChI=1S/C19H30N2/c1-2-17-8-10-18(11-9-17)16-20-12-14-21(15-13-20)19-6-4-3-5-7-19/h8-11,19H,2-7,12-16H2,1H3

InChI Key

LJVJTEXKTXQCQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCC3

Origin of Product

United States

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